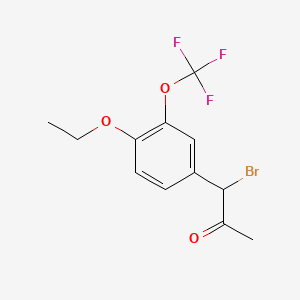

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H12BrF3O3 |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

1-bromo-1-[4-ethoxy-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12BrF3O3/c1-3-18-9-5-4-8(11(13)7(2)17)6-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |

InChI Key |

RVNSQNUWJJUZPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C(=O)C)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Aromatic Ketone Formation

The synthesis begins with the preparation of the aromatic ketone intermediate, 1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one. This step typically employs a Friedel-Crafts acylation reaction between 4-ethoxy-3-(trifluoromethoxy)benzene and acetyl bromide ($$ \text{CH}3\text{COBr} $$) in the presence of a Lewis acid catalyst such as aluminum chloride ($$ \text{AlCl}3 $$).

Reaction Conditions :

- Catalyst : $$ \text{AlCl}_3 $$ (1.2 equivalents)

- Solvent : Dichloromethane ($$ \text{CH}2\text{Cl}2 $$)

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 68–72%

The reaction proceeds via electrophilic aromatic substitution, with the acetyl group attaching to the benzene ring’s para position relative to the ethoxy group. The trifluoromethoxy group’s electron-withdrawing nature directs the acylation to the desired position.

Bromination of the Propan-2-One Moiety

The α-bromination of the ketone is achieved using bromine ($$ \text{Br}_2 $$) or bromine equivalents such as $$ N $$-bromosuccinimide (NBS). This step requires careful control to avoid over-bromination or decomposition of the aromatic ring.

Protocol :

- Substrate : 1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one (1.0 equivalent)

- Brominating Agent : $$ \text{Br}_2 $$ (1.1 equivalents)

- Solvent : Acetic acid ($$ \text{CH}_3\text{COOH} $$)

- Reaction Time : 4–6 hours at 25°C

- Workup : Quenching with sodium thiosulfate ($$ \text{Na}2\text{S}2\text{O}_3 $$) to remove excess bromine

- Yield : 75–80%

The mechanism involves the formation of an enol intermediate, which reacts with bromine to yield the α-brominated product. The use of acetic acid as a solvent stabilizes the intermediate and enhances reaction efficiency.

Alternative Halogenation Strategies

Recent patents describe halogenation methods using copper-based catalysts to improve regioselectivity. For example, EP3670492A1 discloses a copper-mediated bromination process that achieves 85% yield under milder conditions (50°C, 2 hours). This method reduces side products such as di-brominated derivatives, which are common in traditional protocols.

Comparative Data :

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Traditional Bromine | None | 25°C | 75% | 95% |

| Copper-Mediated | $$ \text{CuCl}_2 $$ | 50°C | 85% | 98% |

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. A notable approach involves continuous-flow reactors, which enhance heat and mass transfer during the acylation and bromination steps. For instance, Capot Chemical Company employs a tandem reactor system to produce the compound at >98% purity, as specified in their product documentation.

Key Industrial Parameters :

- Residence Time : 30 minutes per reaction step

- Catalyst Recovery : $$ \text{AlCl}_3 $$ recycled via distillation

- Throughput : 500 kg/month

Challenges and Mitigation Strategies

Regioselectivity in Acylation

The electron-donating ethoxy group can compete with the trifluoromethoxy group in directing electrophilic attack. To address this, patented methods (e.g., US9051272B2) utilize bulky solvents like ortho-dichlorobenzene to sterically hinder undesired substitution at the 2-position.

Analytical Characterization

Final product quality is verified via:

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with the bromine atom replaced by the nucleophile.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can affect the compound’s reactivity and its ability to form new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural features of the target compound and its analogues:

Key Observations :

- Substituent Effects : The target compound’s trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy or ethoxy derivatives .

- Ketone Position : Propan-2-one derivatives (target and ) have distinct steric and electronic properties compared to propan-1-one analogues (e.g., ).

- Halogen Diversity : Iodo- and fluoro-substituted compounds () may exhibit varied reactivity in cross-coupling reactions compared to brominated derivatives.

Research Findings and Data

Electronic Effects of Substituents

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Note: The target’s mixed electronic effects balance reactivity, making it suitable for nucleophilic substitutions without excessive deactivation .

Biological Activity

1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its applications in medicinal chemistry.

- Molecular Formula : C12H13BrF3O3

- Molecular Weight : 341.12 g/mol

- CAS Number : 1805895-72-0

The compound features a bromine atom, an ethoxy group, and a trifluoromethoxy group, which contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have indicated that derivatives of chalcones, including compounds similar to this compound, exhibit significant antimicrobial activity. For instance, research has shown that certain chalcone derivatives can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting biofilm formation.

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Chalcone A | E. coli | 32 µg/mL |

| Chalcone B | S. aureus | 16 µg/mL |

| 1-Bromo Compound | P. aeruginosa | 8 µg/mL |

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms such as apoptosis induction and cell cycle arrest. Studies on related chalcone derivatives have shown:

- Cell Cycle Arrest : Certain derivatives can induce G2/M phase arrest in cancer cell lines, leading to reduced proliferation.

Case Study : A study involving a similar chalcone derivative demonstrated that it could significantly increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in human leukemia cells, leading to enhanced apoptosis rates.

This compound may exert its biological effects through several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest.

- Activation of Caspases : Inducing apoptosis via the intrinsic pathway.

Research Findings

A review of literature indicates that compounds with similar structures have been effective against various cancer types, including breast and prostate cancers. For example, synthetic chalcones were found to inhibit the proliferation of human cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1-Bromo-1-(4-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves bromination of a propan-2-one precursor. For example, halogenation using bromine in chloroform under controlled stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) followed by elimination of HBr using a base like triethylamine (see analogous procedures in chalcone derivatives ). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., chloroform, DCM) improve halogen solubility and reaction homogeneity.

- Temperature control : Slow addition of bromine at 0–5°C minimizes side reactions (e.g., dibromination).

- Purification : Column chromatography or recrystallization from acetone/hexane mixtures yields high-purity product.

Monitor reaction progress via TLC or in situ FTIR to track bromine consumption.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Focus on the deshielded ketone carbonyl (~200–210 ppm in ¹³C NMR) and splitting patterns of aromatic protons (ortho/meta coupling due to ethoxy and trifluoromethoxy substituents) .

- IR Spectroscopy : Confirm ketone C=O stretching (~1700 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ or [M-Br]⁺ fragments) and isotopic patterns (²⁷Br/⁸¹Br).

- X-ray Diffraction (XRD) : Resolve stereoelectronic effects of substituents on crystal packing (see SHELX refinement protocols in ).

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved when using different refinement software?

Methodological Answer: Discrepancies often arise from refinement algorithms or H-atom modeling. To address this:

- Cross-validate with SHELX : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters .

- Riding vs. independent H-atom models : Compare R-factors; riding models (Uiso = 1.2–1.5×Ueq of parent atoms) are standard but may fail for disordered regions .

- Twinned data : Employ TWIN/BASF commands in SHELXL for high-resolution datasets .

Publish refinement parameters (e.g., weighting schemes, extinction coefficients) to enable reproducibility.

Q. What strategies are recommended for analyzing the compound’s stability under experimental conditions (e.g., light, humidity)?

Methodological Answer:

- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines), elevated humidity (40°C/75% RH), and acidic/basic hydrolysis (0.1M HCl/NaOH at 60°C).

- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., de-brominated or oxidized species) .

- Crystallinity assessment : Compare pre-/post-stress PXRD patterns to detect polymorphic transitions .

Q. How can computational modeling complement experimental data to elucidate reaction mechanisms (e.g., bromination pathways)?

Methodological Answer:

- DFT calculations : Simulate intermediates (e.g., bromonium ion formation) and transition states to identify regioselectivity drivers (e.g., electron-withdrawing effects of trifluoromethoxy groups) .

- Molecular dynamics (MD) : Model solvent interactions during bromine addition to predict kinetic vs. thermodynamic control.

- Docking studies : Explore non-covalent interactions (e.g., halogen bonding in crystal lattices) using software like Mercury .

Q. How should researchers address regioisomeric by-products during synthesis?

Methodological Answer:

- Chromatographic separation : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate isomers.

- NMR NOE experiments : Differentiate isomers via spatial proximity of substituents (e.g., ethoxy vs. trifluoromethoxy groups).

- Kinetic profiling : Adjust reaction time and temperature to favor the desired pathway (e.g., shorter reaction times may reduce equilibration).

Data Contradiction Analysis

Q. How to resolve discrepancies between calculated and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

- Solvent effects : Recalculate shifts using implicit solvent models (e.g., IEFPCM in Gaussian) for DMSO-d₆ or CDCl₃.

- Dynamic effects : Account for conformational flexibility (e.g., rotamers of the propan-2-one moiety) via MD-coupled NMR prediction tools.

- Referential databases : Cross-check with Cambridge Structural Database (CSD) entries for analogous brominated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.